Sodium bismuthate(V) hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

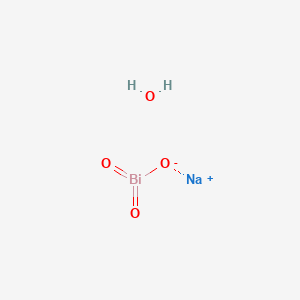

Sodium bismuthate(V) hydrate is a useful research compound. Its molecular formula is BiH2NaO4 and its molecular weight is 297.984 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry Applications

Oxidative Reactions

- Sodium bismuthate is utilized for oxidative cleavage reactions, particularly in the transformation of glycols and alpha hydroxy acids into carbonyl compounds without further oxidation of aldehydes . This property is advantageous in organic synthesis and analytical chemistry.

Detection of Manganese

- It serves as a reagent for the qualitative and quantitative detection of manganese. When reacted with manganese compounds in acidic conditions, it converts them to permanganate, which can be measured spectrophotometrically due to its distinct violet color .

| Application | Reaction Type | Resulting Product |

|---|---|---|

| Oxidative cleavage | Glycols to carbonyls | Aldehydes and ketones |

| Manganese detection | Oxidation in acidic medium | Permanganate |

Environmental Applications

Wastewater Treatment

- Sodium bismuthate has been explored for its potential use in wastewater treatment processes due to its oxidizing capabilities. It can facilitate the degradation of organic pollutants, making it a candidate for applications in environmental remediation .

Medical and Dental Applications

Endodontic Materials

- In dentistry, sodium bismuthate is incorporated into materials such as hydraulic silicate cements (HSCs) due to its high atomic number, which provides radio-opacity. This property aids in visualizing dental materials during X-ray imaging . Additionally, studies indicate that bismuth release from these materials can be monitored over time, contributing to understanding their biocompatibility .

Case Study: Bismuth Release from ProRoot MTA

- A study evaluated the release of bismuth from ProRoot MTA (Mineral Trioxide Aggregate) over 180 days. The results showed detectable levels of bismuth in kidney samples and other organs, indicating systemic absorption and potential implications for long-term biocompatibility .

Material Science Applications

Synthesis of Bismuth Compounds

- Sodium bismuthate is involved in synthesizing various bismuth compounds through oxidation reactions. For instance, it can convert bismuth trioxide into sodium bismuthate under specific conditions, facilitating the production of advanced materials with tailored properties for electronic applications .

Eigenschaften

CAS-Nummer |

129935-02-0 |

|---|---|

Molekularformel |

BiH2NaO4 |

Molekulargewicht |

297.984 g/mol |

IUPAC-Name |

sodium;oxido(dioxo)bismuth;hydrate |

InChI |

InChI=1S/Bi.Na.H2O.3O/h;;1H2;;;/q;+1;;;;-1 |

InChI-Schlüssel |

UQGDUPFKOOSTOS-UHFFFAOYSA-N |

SMILES |

O.[O-][Bi](=O)=O.[Na+] |

Isomerische SMILES |

O.[O-][Bi](=O)=O.[Na+] |

Kanonische SMILES |

O.[O-][Bi](=O)=O.[Na+] |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.